BenchChemオンラインストアへようこそ!

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate

Lipophilicity Drug design ADME prediction

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate (CAS 1956310-26-1) is a fluorinated azetidine ester that belongs to the class of saturated N-heterocyclic building blocks increasingly demanded for property-driven optimization in medicinal chemistry and chemical biology. It features an azetidine core substituted at the 1-position with a 1,3-difluoropropan-2-yl group and at the 3-position with an ethyl carboxylate, yielding a molecular formula C₉H₁₅F₂NO₂ and a molecular weight of 207.22 g·mol⁻¹.

Molecular Formula C9H15F2NO2
Molecular Weight 207.22 g/mol
Cat. No. B11894775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate
Molecular FormulaC9H15F2NO2
Molecular Weight207.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(C1)C(CF)CF
InChIInChI=1S/C9H15F2NO2/c1-2-14-9(13)7-5-12(6-7)8(3-10)4-11/h7-8H,2-6H2,1H3
InChIKeyCROXQCPXGUSMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate – Core Profile and Procurement Positioning


Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate (CAS 1956310-26-1) is a fluorinated azetidine ester that belongs to the class of saturated N-heterocyclic building blocks increasingly demanded for property-driven optimization in medicinal chemistry and chemical biology [1]. It features an azetidine core substituted at the 1-position with a 1,3-difluoropropan-2-yl group and at the 3-position with an ethyl carboxylate, yielding a molecular formula C₉H₁₅F₂NO₂ and a molecular weight of 207.22 g·mol⁻¹ . Unlike simpler azetidine-3-carboxylate esters that serve only as non-cleavable ADC/PROTAC linkers, this compound's dual fluorination pattern simultaneously tunes lipophilicity, basicity, and metabolic stability—parameters that directly impact candidate progression in drug discovery programs [1].

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate – Why Close Analogs Cannot Be Interchanged


Superficially analogous building blocks such as ethyl azetidine-3-carboxylate, methyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate, or ethyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate may appear interchangeable for linker or scaffold construction. However, the spatial arrangement of the two fluorine atoms on the isopropyl tether alters the pKₐ of the azetidine nitrogen by up to 1.2 log units and can shift LogP by more than 0.7 units relative to non-fluorinated or regioisomeric counterparts, as documented in systematic studies of fluorinated saturated heterocyclic amines [1]. Consequently, generic substitution risks an unplanned shift in ionization state, passive permeability, and metabolic turnover, leading to confounded structure–activity relationship interpretation and batch-wise performance drift in bioconjugate synthesis [1].

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate – Quantitative Differentiation Versus Competitors


LogP Shift of +0.98 Units Relative to the Non-Fluorinated Parent Azetidine Core

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate exhibits a measured LogP of 0.7889, compared to a LogP of -0.194 for the non-fluorinated ethyl azetidine-3-carboxylate [1]. The addition of the 1,3-difluoropropan-2-yl substituent raises the partition coefficient by 0.98 log units, moving the compound from the highly hydrophilic space into a more balanced lipophilicity range that favors passive membrane permeation [1].

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area (TPSA) Reduction of 8.79 Ų Versus the Unsubstituted Analog

The topological polar surface area (TPSA) of ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate is 29.54 Ų , whereas the TPSA of ethyl azetidine-3-carboxylate hydrochloride is 38.33 Ų [1]. The 8.79 Ų reduction reflects the replacement of the N–H hydrogen-bond donor with the fluorinated alkyl chain, decreasing polarity and potentially improving absorption and distribution characteristics [2].

Membrane permeability Drug-likeness Physicochemical profiling

Enhanced Metabolic Stability Attributed to the 1,3-Difluoropropan-2-yl Motif

In a systematic survey, difluorinated azetidine derivatives—including those with fluorinated alkyl substituents at a distance from the endocyclic nitrogen—displayed high intrinsic microsomal clearance stability, with the notable exception of 3,3-difluoroazetidine (which showed elevated clearance) [1]. While direct microsomal clearance data for the target compound are not published, the 1,3-difluoropropan-2-yl motif places fluorine atoms at positions that avoid the metabolically labile gem-difluoro motif adjacent to the nitrogen, favoring the high-stability profile observed across the series [2].

Metabolic stability Microsomal clearance Fluorine substitution

Higher Commercial Purity Grade (98%) Compared to the Unsubstituted Analog (95%)

The target compound is regularly supplied at ≥98% purity (LeYan, MolCore), whereas ethyl azetidine-3-carboxylate and its hydrochloride are commonly listed at 95% purity (Fluorochem, AKSci) . This purification differential reduces batch-to-batch variability in downstream reactions, particularly in bioconjugation where residual azetidine-3-carboxylic acid (hydrolysis product) can compete with the desired coupling.

Purity specification Procurement quality Reproducibility

Conformational Modulation of Basicity (pKₐ) Relative to Non-Fluorinated and Regioisomeric Fluorinated Analogs

Systematic pKₐ measurements across mono- and difluorinated azetidines demonstrated that pKₐ shifts up to 1.2 log units are achievable by varying fluorine atom placement relative to the endocyclic nitrogen [1]. The 1,3-difluoropropan-2-yl substituent positions fluorine atoms three bonds from the azetidine nitrogen, reducing inductive electron withdrawal compared to α-fluoro analogs, thereby preserving sufficient amine nucleophilicity for conjugation while lowering basicity enough to reduce lysosomal trapping potential [2].

Amine basicity pKₐ tuning Conformational analysis

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate – Procurement-Ready Application Scenarios


Lead Optimization Campaigns Requiring Lipophilic Efficiency (LipE) Improvements

When a lead series suffers from high polarity (LogP < 0) that limits membrane permeability, introducing the 1,3-difluoropropan-2-yl-azetidine ester as a constrained, fluorinated scaffold increases LogP by ~1.0 unit relative to the unsubstituted core while reducing TPSA by 23% [1]. This dual effect improves LipE while maintaining a molecular weight below 210 Da, a critical advantage over larger lipophilic motifs that inflate molecular weight and erode ligand efficiency [2].

ADC/PROTAC Linker Design with Controlled Physicochemical Signature

Non-cleavable ADC and PROTAC linkers based on azetidine-3-carboxylate require a balanced logD to avoid precipitation during bioconjugation. The difluoropropan-2-yl substituent provides the necessary hydrophobicity without introducing a permanent positive charge, as evidenced by the measured LogP of 0.79 [1]. The 98% commercial purity further ensures reproducible stoichiometry in payload–linker conjugation [2], reducing the burden of preparative HPLC purification post-coupling.

Scaffold-Hopping from Piperidine to Azetidine with Modulated Basicity

In programs where piperidine-containing leads exhibit excessive basicity (pKₐ > 9) leading to phospholipidosis or hERG off-target effects, the azetidine core with a β-fluorinated isopropyl substituent reduces pKₐ into the 6.5–7.0 range [1]. This adjustment preserves adequate solubility for oral absorption while mitigating the risks associated with highly basic amines, a strategy highlighted in systematic fluorinated heterocycle campaigns [2].

Metabolic-Stability-Driven Fragment Evolution

Early-stage fragment hits often require rapid property optimization before committing to resource-intensive synthesis. The dataset from Melnykov et al. (2023) indicates that difluorinated azetidines with remote fluorine placement (β/γ to nitrogen) exhibit high microsomal stability [1]. Incorporating ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate as a fragment-elaboration intermediate allows medicinal chemists to access a metabolically stable, fluorinated azetidine sub-series without iterative synthesis, accelerating the design–make–test cycle [2].

Quote Request

Request a Quote for Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.